(2-Chloro-4-isopropoxyphenyl)boronic acid
Overview
Description
(2-Chloro-4-isopropoxyphenyl)boronic acid is an organic compound with the molecular formula C9H12BClO3 and a molecular weight of 214.45 g/mol . It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a chlorine atom and an isopropoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-isopropoxyphenyl)boronic acid typically involves the reaction of 2-chloro-4-isopropoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the boronic acid group. The reaction conditions often include low temperatures to control the reactivity of the Grignard reagent and to ensure high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-isopropoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Oxidation: Phenolic compounds are commonly formed.
Substitution: Substituted phenyl derivatives are obtained.
Scientific Research Applications
(2-Chloro-4-isopropoxyphenyl)boronic acid has a wide range of applications in scientific research:
Biology: Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them useful in the development of enzyme inhibitors and probes.
Medicine: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of materials such as polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Chloro-4-isopropoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate . The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the coupled product and regeneration of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid
- (2-Fluoro-4-isopropoxyphenyl)boronic acid
- (2-Chloro-4-fluorophenyl)boronic acid
Uniqueness
(2-Chloro-4-isopropoxyphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of both chlorine and isopropoxy groups can provide distinct electronic and steric effects, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
(2-chloro-4-propan-2-yloxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGHQUDYWHNUKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(C)C)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627947 | |
Record name | {2-Chloro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313545-47-0 | |
Record name | {2-Chloro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Chloro-4-isopropoxyphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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